molecular formula C9H13N3O B2923956 1-(Pyrimidin-4-yl)piperidin-4-ol CAS No. 1217272-14-4

1-(Pyrimidin-4-yl)piperidin-4-ol

Cat. No.: B2923956
CAS No.: 1217272-14-4
M. Wt: 179.223
InChI Key: MPGNGESAFITLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperidine (B6355638) and Pyrimidine (B1678525) Scaffolds in Chemical Research

The piperidine and pyrimidine scaffolds are independently recognized as "privileged structures" in medicinal chemistry. This designation stems from their frequent appearance in the structures of approved drugs and biologically active compounds.

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in drug design. mdpi.comencyclopedia.pub Its presence in a molecule can enhance physicochemical properties, improve pharmacokinetic profiles, and provide a versatile scaffold for introducing various substituents to optimize biological activity and selectivity. mdpi.comresearchgate.net Piperidine derivatives are found in a wide array of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pub The flexibility of the piperidine ring allows it to adopt different conformations, such as the chair and boat forms, which can be crucial for its interaction with biological targets.

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is therefore central to numerous biological processes. nih.govrsc.org Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating strong interactions with biological macromolecules. researchgate.net

The combination of these two scaffolds in 1-(pyrimidin-4-yl)piperidin-4-ol creates a hybrid molecule with the potential for synergistic or novel biological activities. The piperidine portion can influence solubility and receptor binding, while the pyrimidine moiety can engage in specific hydrogen bonding and π-π stacking interactions.

Historical Context and Evolution of Research on Related Heterocyclic Systems

The exploration of heterocyclic compounds dates back to the 19th century, with the isolation and characterization of naturally occurring alkaloids, many of which contain piperidine or similar nitrogen-containing rings. wikipedia.org The synthesis of piperidine itself was first reported in 1850. wikipedia.org The development of synthetic methodologies for creating substituted piperidines has been a continuous area of research, with techniques like the hydrogenation of pyridines and various cyclization reactions being fundamental. mdpi.com

Similarly, the study of pyrimidines gained significant momentum with the elucidation of the structure of nucleic acids. The recognition of their vital role in genetics spurred extensive research into the synthesis and biological evaluation of pyrimidine analogs. rsc.org Over the years, this has led to the development of numerous pyrimidine-based drugs. nih.gov

The strategic combination of different heterocyclic rings, such as piperidine and pyrimidine, is a more recent trend in drug discovery. This "hybrid molecule" approach aims to create compounds with improved efficacy, better target selectivity, and reduced side effects by integrating the beneficial properties of each constituent ring system. The synthesis of pyrimidine-piperazine hybrids, for instance, has yielded promising results in developing new therapeutic agents. researchgate.net

Current State of Knowledge and Research Gaps Pertaining to this compound

Current research on this compound and its close analogs primarily focuses on its synthesis and its potential as a building block in the development of more complex molecules. The synthesis of similar compounds, such as 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-ol, typically involves condensation reactions between the appropriate piperidine and pyrimidine precursors. ontosight.ai

While the individual piperidine and pyrimidine scaffolds are well-studied, the specific compound this compound has not been as extensively investigated. Much of the available information is in the context of its use as an intermediate in the synthesis of larger, more complex molecules, particularly those with potential kinase inhibitory activity.

A significant research gap exists in the comprehensive biological characterization of this compound itself. While its constituent parts suggest a range of potential activities, detailed studies on its specific interactions with biological targets are limited. Furthermore, a systematic exploration of its structure-activity relationships (SAR) by modifying the piperidine and pyrimidine rings is an area ripe for investigation.

PropertyValue/Description
IUPAC Name This compound
Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS Number 596817-93-5
Physical Appearance Typically a white to off-white solid

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is justified by several key factors. Firstly, the "privileged" nature of its constituent piperidine and pyrimidine scaffolds strongly suggests a high probability of discovering novel biological activities. mdpi.comnih.gov The combination of a flexible, saturated ring with a planar, aromatic system offers a unique three-dimensional structure that could interact with a variety of biological targets in novel ways.

Secondly, a thorough study of this compound can fill the existing knowledge gaps. By systematically evaluating its biological activity against a panel of targets, researchers can uncover its therapeutic potential. This includes exploring its potential as an anticancer, anti-inflammatory, or antiviral agent, given the known properties of its parent scaffolds. encyclopedia.pubnih.gov

Thirdly, a detailed investigation of the synthesis and reactivity of this compound can lead to the development of more efficient synthetic routes and the creation of a diverse library of derivatives. This would facilitate a comprehensive SAR study, providing valuable insights into how structural modifications affect biological activity.

Finally, a deeper understanding of the fundamental chemical and biological properties of this foundational molecule can serve as a springboard for the design of more complex and potent therapeutic agents. Its role as a versatile building block in medicinal chemistry underscores the importance of a thorough academic exploration. chemshuttle.com

Properties

IUPAC Name

1-pyrimidin-4-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-8-2-5-12(6-3-8)9-1-4-10-7-11-9/h1,4,7-8,13H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGNGESAFITLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217272-14-4
Record name 1-(pyrimidin-4-yl)piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 Pyrimidin 4 Yl Piperidin 4 Ol and Its Structural Analogs

Established Synthetic Routes to the 1-(Pyrimidin-4-yl)piperidin-4-ol Core Structure

Condensation Reactions with Pyrimidine (B1678525) Precursors

A primary and widely utilized method for the synthesis of this compound involves the direct condensation of a pyrimidine precursor with piperidin-4-ol. ontosight.aigoogle.com This approach typically employs a nucleophilic aromatic substitution (SNAr) reaction where the piperidine (B6355638) nitrogen attacks an activated pyrimidine ring.

A common starting material is a 4-halopyrimidine, such as 4-chloropyrimidine (B154816). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com The choice of solvent and base can influence the reaction rate and yield. For instance, the condensation of 4-chloropyrimidine with piperidin-4-ol can be effectively conducted in a suitable solvent like isopropanol (B130326) with a base such as triethylamine (B128534). google.com

Similarly, pyrimidine derivatives with other leaving groups at the 4-position, such as sulfones, can also be used. nih.gov The reaction of a 4-sulfonylpyrimidine with an amine can proceed in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724). nih.gov

The condensation of amidine-containing substrates with suitable carbonyl compounds is another fundamental method for constructing the pyrimidine skeleton itself, which can then be further modified. semanticscholar.org For example, the reaction of acetamidine (B91507) with ethyl acetoacetate (B1235776) yields 2,6-dimethylpyrimidin-4-ol. semanticscholar.org This pyrimidinol can then be converted to a 4-halopyrimidine to undergo condensation with piperidin-4-ol.

Reductive Amination Strategies for Piperidine Formation

Reductive amination offers a versatile alternative for synthesizing the this compound scaffold. acsgcipr.orgsynplechem.com This method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. organicchemistrytutor.comyoutube.comlibretexts.org

One strategy involves the reaction of a pyrimidine-containing aldehyde or ketone with a piperidine precursor. For example, a pyrimidine-4-carboxaldehyde could be reacted with a protected 4-aminopiperidine (B84694) derivative, followed by reduction.

More commonly, the piperidine ring is formed or modified via reductive amination. For instance, a pre-formed piperidin-4-one can be reacted with a pyrimidine-containing amine in the presence of a reducing agent. A key advantage of this method is the ability to perform it as a one-pot procedure using selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which readily reduce the iminium ion intermediate without significantly affecting the starting carbonyl compound. acsgcipr.orgsynplechem.comorganicchemistrytutor.com

The reaction conditions are typically mildly acidic (pH ~5) to facilitate imine formation. youtube.com The choice of reducing agent is crucial; while sodium borohydride (B1222165) (NaBH₄) can also be used, it may reduce the starting ketone, so the imine is often pre-formed before its addition. synplechem.comyoutube.com

Multicomponent Reaction Approaches for Analog Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms from the starting materials. rug.nlnih.govbeilstein-journals.org This approach is particularly valuable for generating libraries of structurally diverse analogs in a time- and resource-efficient manner. nih.govmdpi.com

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct its analogs. For example, a Biginelli or Hantzsch-type reaction could be adapted to produce a dihydropyrimidine (B8664642) ring, which could then be coupled with a piperidine moiety.

More relevant are MCRs that build upon a pre-existing pyrimidine or piperidine scaffold. For instance, an Ugi or Passerini reaction could be employed to introduce complexity to a functionalized this compound derivative. nih.govmdpi.com The Ugi four-component reaction, for example, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to create a bis-amide. nih.gov

Mannich-Type Reactions in Piperidine Derivatives Synthesis

The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. researchgate.netjofamericanscience.org This reaction is a powerful tool for the synthesis of various piperidine and piperidinone-based structures. researchgate.netresearchgate.netacs.org

In the context of synthesizing analogs of this compound, a Mannich reaction could be used to construct the piperidine ring itself. For example, a reaction between an appropriate aldehyde, an amine, and a ketone can lead to the formation of a substituted piperidinone, which can then be reduced and coupled with a pyrimidine. researchgate.net

A variation, the nitro-Mannich (aza-Henry) reaction, reacts a nitroalkane with an imine to form a β-nitroamine, a versatile intermediate for target-oriented synthesis. researchgate.net This approach allows for stereoselective synthesis, which is crucial for producing enantiopure piperidine derivatives. researchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, catalyst, temperature, and reaction time.

For condensation reactions involving a 4-halopyrimidine and piperidin-4-ol, the selection of the base is important. While organic bases like triethylamine are common, inorganic bases such as potassium carbonate or cesium carbonate can also be effective, sometimes leading to improved yields. google.comgoogle.com The reaction temperature can also be manipulated; while some reactions proceed at room temperature, others may require heating to drive the reaction to completion. google.com Microwave-assisted synthesis has emerged as a technique to accelerate these reactions, often leading to shorter reaction times and improved yields. google.com

In reductive amination, the pH of the reaction medium is a critical factor. youtube.com Mildly acidic conditions are generally optimal for the formation of the imine intermediate. The choice and stoichiometry of the reducing agent also play a significant role. Using a mild reducing agent like NaBH₃CN allows for a one-pot reaction, which is often more efficient. acsgcipr.orgsynplechem.com

The table below summarizes some of the reaction conditions that have been employed in the synthesis of this compound and its analogs.

Reactant 1Reactant 2Base/CatalystSolventConditionsProductYield
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine3-(4-fluoro-phenoxy)-phenyl]-piperidine-4-carboxylic acid amideTriethylamineIso-propanolMicrowave, 190°C, 60 min1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid [3-(4-fluoro-phenoxy)-phenyl]-amide69%
2,4-dichloropyrimidine (B19661)4-hydroxy-3,5-dimethylbenzonitrileK₂CO₃DMFN/A4-((2-chloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrileN/A
2-Chloro-6-(4-(dimethylamino)piperidin-1-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanoneN/AN/AEthyl acetate-methanol (4:1)Flash column chromatographyTitle Compound44%
6-chloro-N-methylpyrimidin-4-amineN-ethylpiperazine and 1-bromo-4-nitrobenzene (B128438) intermediateN/AN/AN/AInfigratinib intermediate71%

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers multiple points for derivatization, allowing for the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies. These modifications can be made at the pyrimidine ring, the piperidine nitrogen, or the hydroxyl group of the piperidine ring.

Modifications at the Pyrimidine Ring: The pyrimidine ring can be substituted at various positions. For example, introducing substituents at the 2-, 5-, or 6-positions of the pyrimidine ring can significantly impact the biological activity of the resulting compounds. ontosight.ainih.gov This can be achieved by starting with appropriately substituted pyrimidine precursors or by subsequent modification of the pyrimidine ring after its coupling to the piperidine moiety. Suzuki or other palladium-catalyzed cross-coupling reactions are commonly used to introduce aryl or heteroaryl groups. nih.gov

Modifications at the Piperidine Nitrogen: While the core structure has the piperidine nitrogen attached to the pyrimidine ring, in analog synthesis, this nitrogen can be part of a different linkage. For instance, the piperidine could be attached to the pyrimidine via an amino or amido linker. nih.gov

Modifications at the Hydroxyl Group: The hydroxyl group on the piperidine ring is a versatile handle for derivatization. chemshuttle.com It can be:

Esterified to form various esters. chemshuttle.com

Etherified to introduce a range of alkyl or aryl ethers. chemshuttle.com

Oxidized to the corresponding ketone, 1-(pyrimidin-4-yl)piperidin-4-one, which can then serve as a precursor for further reactions, such as the introduction of spirocyclic systems or further nucleophilic additions. chemshuttle.com

Replaced with other functional groups, such as amines or halogens, via nucleophilic substitution reactions. This often involves initial conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate.

These derivatization strategies allow for the fine-tuning of the physicochemical properties and biological activity of the parent compound, which is a crucial aspect of drug discovery and development. nih.govuantwerpen.be

Functionalization at the Piperidine Ring Hydroxyl Group

The hydroxyl group at the 4-position of the piperidine ring is a key site for introducing structural diversity. This functional handle allows for the synthesis of a wide array of analogs through several standard organic transformations. The reactivity of this group enables the exploration of structure-activity relationships in medicinal chemistry contexts.

Common modifications include:

Esterification: Reaction of the hydroxyl group with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form esters.

Etherification: Formation of ethers through reactions such as Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(pyrimidin-4-yl)piperidin-4-one. chemshuttle.com This ketone then serves as an intermediate for further reactions, such as reductive amination or Grignard additions. epo.orggoogle.com

These transformations are summarized in the table below.

TransformationReagent ExampleFunctional Group Formed
EsterificationAcyl Chloride (R-COCl)Ester (-OC(O)R)
EtherificationAlkyl Halide (R-X)Ether (-OR)
OxidationPCC, DMPKetone (=O)

For instance, the synthesis of various 4-aminopiperidine compounds often utilizes piperidin-4-one intermediates, highlighting the synthetic utility of oxidizing the hydroxyl group. epo.org

Modifications and Substitutions on the Pyrimidine Moiety

The pyrimidine ring offers multiple positions (C2, C5, and C6) for substitution, allowing for extensive structural diversification. The synthesis often begins with a substituted pyrimidine precursor that is then coupled with the piperidin-4-ol moiety.

A prevalent strategy involves starting with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine or 4,6-dichloropyrimidine, and performing sequential nucleophilic substitutions. The differential reactivity of the chlorine atoms allows for regioselective introduction of various groups. For example, analogs like 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-ol are synthesized from appropriately substituted pyrimidine precursors. ontosight.ai

Methods for introducing substituents onto the pyrimidine ring include:

Nucleophilic Aromatic Substitution: Chlorine atoms on the pyrimidine ring can be displaced by amines, alcohols, or thiols. This is a common method for installing amino groups, such as an ethylamino group at the C2 position.

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are used to form new carbon-carbon bonds, attaching aryl or alkyl groups to the pyrimidine core. dundee.ac.uk

Condensation Reactions: Building the pyrimidine ring from acyclic precursors, such as condensing guanidine (B92328) derivatives with chalcones, allows for the incorporation of a wide variety of substituents from the start. nih.gov

The table below illustrates examples of substituted analogs.

Position of SubstitutionSubstituentResulting Analog ClassReference
C2Ethylamino1-(2-(Ethylamino)pyrimidin-4-yl)piperidin-4-ol
C2, C6Dimethyl1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-ol ontosight.ai
C2, C5Amino, (4-chlorophenyl)ethynyl1-(2-Amino-5-((4-chlorophenyl)ethynyl)pyrimidin-4-yl)piperidin-4-ol smolecule.com
C2, C6Chloro, Amino derivatives2-(2-Chloro-6-(piperidin-1-yl)pyrimidin-4-yl) derivatives tandfonline.com

Stereoselective Synthesis of Chiral Analogs

While this compound itself is achiral, the introduction of substituents on the piperidine ring can create one or more stereocenters. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure analogs for biological evaluation.

Key strategies for stereoselective synthesis include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as rhodium or copper complexes with chiral ligands, enables direct and enantioselective functionalization of the piperidine ring. mdpi.comnih.gov Rhodium-catalyzed C-H insertion, for example, can achieve site-selective and stereoselective introduction of functional groups at the C2, C3, or C4 positions of the piperidine ring. nih.gov

Chiral Pool Synthesis: Starting from readily available chiral building blocks to construct the piperidine ring.

Auxiliary-Based Methods: Employing a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, followed by its removal.

Modular Gold-Catalyzed Cyclization: A one-pot synthesis of substituted piperidin-4-ols has been developed involving a gold-catalyzed cyclization of N-homopropargyl amides, followed by a reduction and a Ferrier rearrangement. nih.gov Enantioselective synthesis is achievable in this sequence by starting with chiral amines derived from chiral sulfinyl imines. nih.gov

Stereoselective Mannich Reactions: The Mannich reaction is a powerful tool for constructing the piperidine core with high stereocontrol, often dictating the configuration of substituents at the C2 and C6 positions. ru.nl

Novel Synthetic Approaches and Green Chemistry Principles in Compound Preparation

Modern synthetic chemistry emphasizes the development of not only efficient but also environmentally sustainable processes. These principles are increasingly applied to the synthesis of heterocyclic compounds like this compound.

Novel Synthetic Approaches:

C-H Functionalization: Direct functionalization of C-H bonds on the piperidine ring represents a highly atom-economical and efficient strategy, avoiding the need for pre-functionalized substrates. nih.gov

One-Pot and Tandem Reactions: Designing reaction sequences where multiple transformations occur in a single reaction vessel, such as the gold-catalyzed synthesis of piperidin-4-ols, improves efficiency, reduces waste, and simplifies purification. nih.gov

Flow Chemistry: Performing reactions in continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scaling up.

Green Chemistry Principles: The synthesis of pyrimidine and piperidine derivatives is being adapted to align with the twelve principles of green chemistry. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. nih.govrasayanjournal.co.in The synthesis of pyrano[2,3,d]pyrimidines in water has been demonstrated to be effective. jmaterenvironsci.com

Catalysis: Employing recyclable catalysts, including organocatalysts and nanocatalysts, to enhance reaction rates and selectivity while minimizing waste. researchgate.net

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis and ultrasound irradiation can significantly shorten reaction times and reduce energy consumption. rasayanjournal.co.inresearchgate.net These methods have been successfully applied to the synthesis of various pyrimidine derivatives. rasayanjournal.co.injmaterenvironsci.com

Atom Economy: Designing synthetic routes, like multicomponent reactions, that maximize the incorporation of all starting materials into the final product, thereby minimizing the formation of byproducts. jmaterenvironsci.comresearchgate.net

By integrating these novel and green approaches, the synthesis of this compound and its analogs can be achieved more efficiently and sustainably. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Pyrimidin 4 Yl Piperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional techniques provides a complete picture of atom connectivity and spatial relationships.

One-dimensional NMR spectra offer the initial and most direct evidence for the presence of the pyrimidine (B1678525) and piperidin-4-ol moieties. While specific experimental data for this exact compound is not widely published, expected chemical shifts can be reliably predicted based on established principles and data from closely related analogs such as 1-(pyridin-4-yl)piperidin-4-ol (B144853) and various pyrimidine derivatives. angenechemical.comsemanticscholar.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the piperidine (B6355638) ring. The pyrimidine protons will appear in the aromatic region, typically at lower field due to the electron-withdrawing nature of the nitrogen atoms. The piperidine protons will be found in the aliphatic region, with their chemical shifts influenced by their proximity to the nitrogen atom and the hydroxyl group. The hydroxyl proton will appear as a broad singlet, the position of which can vary with solvent and concentration.

¹³C NMR: The carbon NMR spectrum will confirm the presence of all nine unique carbon atoms in the molecule. The carbons of the pyrimidine ring are expected at low field (downfield), characteristic of aromatic and heteroaromatic systems. vulcanchem.com The piperidine carbons will resonate at higher field (upfield). The carbon bearing the hydroxyl group (C4 of the piperidine) will be shifted downfield compared to the other piperidine carbons due to the electronegativity of the oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Pyrimidin-4-yl)piperidin-4-ol Predicted values are based on analogous structures and standard chemical shift increments.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Expected Multiplicity
Pyrimidine C2-H ~8.6 ~158.0 s
Pyrimidine C5-H ~6.8 ~110.0 d
Pyrimidine C6-H ~8.2 ~156.0 d
Pyrimidine C4 - ~162.0 -
Piperidine C2-H, C6-H ~4.2 ~45.0 m
Piperidine C3-H, C5-H ~1.9 (axial), ~1.6 (equatorial) ~34.0 m
Piperidine C4-H ~3.8 ~67.0 m

2D NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the precise connectivity between different parts of the molecule. researchgate.netipb.ptsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the spin systems. sdsu.edu Strong cross-peaks would be expected between the adjacent protons in the piperidine ring (H2/H6 with H3/H5, and H3/H5 with H4). A correlation between the pyrimidine C5-H and C6-H would also be observed, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This experiment allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at ~3.8 ppm would show a cross-peak to the carbon signal at ~67.0 ppm, confirming their assignment to C4-H and C4 of the piperidine ring, respectively.

A cross-peak between the piperidine protons at C2/C6 and the pyrimidine carbon at C4, which definitively proves the connection point between the two ring systems.

Correlations between the pyrimidine proton H2 and carbons C4 and C6.

Correlations between the pyrimidine proton H6 and carbons C2, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. researchgate.net It can be used to determine the conformation of the piperidine ring (e.g., chair conformation) by observing through-space interactions, such as those between axial and equatorial protons on different carbons. For instance, correlations between the axial protons at C2/C6 and C4 would be expected.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. Analysis of the closely related 4-hydroxypiperidine (B117109) provides a strong basis for assigning the piperidinol-related vibrations. chemsrc.comaablocks.com

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300-3400 (broad) O-H stretching Alcohol
~3100-3000 C-H stretching Aromatic (Pyrimidine)
~2950-2850 C-H stretching Aliphatic (Piperidine)
~1600-1450 C=C and C=N stretching Pyrimidine ring
~1350-1250 C-N stretching Aryl-N (Pyrimidine-Piperidine)

Raman spectroscopy offers complementary information to FT-IR, as different selection rules apply. Vibrations that are symmetric and involve a change in polarizability, such as the breathing modes of the pyrimidine ring, are often strong in the Raman spectrum but may be weak in the IR spectrum. researchgate.netepo.org The spectrum would also show strong signals for C-H stretching and other skeletal vibrations of the piperidine ring, complementing the FT-IR data for a full vibrational analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. nih.govacs.org For this compound (Molecular Formula: C₉H₁₃N₃O), the monoisotopic mass is 179.1059 Da. uni.lu High-resolution mass spectrometry (HRMS) would confirm this exact mass.

Predicted mass spectrometry data indicates the m/z values for several common adducts that would be observed in techniques like electrospray ionization (ESI). uni.lu

Table 3: Predicted Mass Spectrometry Adducts for this compound Source: PubChem CID 17959854. uni.lu

Adduct Formula Predicted m/z
[M+H]⁺ C₉H₁₄N₃O⁺ 180.1132
[M+Na]⁺ C₉H₁₃N₃NaO⁺ 202.0951
[M+K]⁺ C₉H₁₃KN₃O⁺ 218.0690

Analysis of the fragmentation pattern in an MS/MS experiment would likely show characteristic losses. A primary fragmentation pathway would be the loss of a water molecule (18 Da) from the parent ion to form the [M+H-H₂O]⁺ ion at m/z 162.1026. uni.lu Further fragmentation would likely involve cleavage of the piperidine ring, providing further structural confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₉H₁₃N₃O, HRMS provides an experimental mass that can be compared to the calculated theoretical mass. This comparison confirms the elemental composition and rules out other potential formulas.

HRMS analysis is typically performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, often coupled with a soft ionization source such as Electrospray Ionization (ESI). rsc.org The high resolving power of these instruments allows for the differentiation between molecules with very similar nominal masses. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 180.11315 Da. uni.lu The close correlation between the measured and calculated mass provides high confidence in the compound's identity. southampton.ac.uk

Table 1: Predicted HRMS Data for this compound Adducts Data predicted using computational models. uni.lu

Adduct IonFormulaPredicted m/z
[M+H]⁺C₉H₁₄N₃O⁺180.11315
[M+Na]⁺C₉H₁₃N₃NaO⁺202.09509
[M+K]⁺C₉H₁₃KN₃O⁺218.06903
[M+NH₄]⁺C₉H₁₇N₄O⁺197.13969
[M-H]⁻C₉H₁₂N₃O⁻178.09859

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected precursor ion (typically the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to identify its constituent parts. southampton.ac.uk

While specific MS/MS studies on this compound are not extensively detailed in the literature, a plausible fragmentation pathway can be proposed based on the known behavior of similar heterocyclic compounds. researchgate.netmdpi.com In ESI-MS/MS experiments, the protonated molecule would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation process would likely initiate at the most labile bonds or through rearrangements involving the protonated sites. mdpi.com Key fragmentation pathways could include:

Loss of Water: A common fragmentation for alcohols, leading to the formation of a dehydrated product ion [M+H-H₂O]⁺. uni.lu

Piperidine Ring Cleavage: The piperidine ring can undergo cleavage, a known fragmentation pathway for piperidine-containing molecules. nih.gov This could involve an α-cleavage adjacent to the nitrogen atom. mdpi.com

Pyrimidine Ring Fragmentation: The pyrimidine ring itself can break apart, although this often requires higher collision energies.

These fragmentation patterns provide a "fingerprint" that helps to confirm the connectivity of the pyrimidine and piperidin-4-ol moieties. researchgate.net

Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
180.11162.10H₂OIon resulting from dehydration
180.11124.07C₃H₆OPyrimidinyl-piperidine fragment after ring opening
180.1197.06C₄H₅N₂Piperidin-4-ol fragment
180.1181.04C₅H₇N₂OPyrimidine ring fragment

X-ray Crystallography for Absolute Molecular Structure and Crystal Packing

Single-Crystal X-ray Diffraction Analysis of this compound

For a single-crystal X-ray diffraction experiment, a high-quality crystal of this compound is irradiated with an X-ray beam. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. mdpi.com

While a specific crystal structure deposited in the Cambridge Crystallographic Data Centre (CCDC) for this compound is not publicly available, analysis of closely related pyrimidine-piperidine structures allows for a reliable prediction of its key structural features. rsc.org It is expected that the piperidine ring would adopt a stable chair conformation, which minimizes steric strain. nih.gov The hydroxyl group at the 4-position would likely occupy an equatorial position to reduce steric hindrance. The pyrimidine ring is inherently planar. The analysis would also precisely define the dihedral angle between the pyrimidine and piperidine rings.

Table 3: Typical Crystallographic Parameters for Related Piperidine-Pyrimidine Compounds Data based on analogous structures reported in the literature.

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Piperidine ConformationChair
Hydroxyl Group OrientationEquatorial
Pyrimidine RingPlanar

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Crystal Packing

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. mdpi.comresearchgate.net The Hirshfeld surface is mapped with functions like dnorm, which highlights regions of close intermolecular contact. mdpi.com Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. mdpi.com

For this compound, the presence of a hydroxyl group (-OH) and pyrimidine nitrogens makes hydrogen bonding a dominant feature of its crystal packing. The primary interactions expected are:

O-H···N hydrogen bonds: The hydroxyl group can act as a hydrogen bond donor to one of the nitrogen atoms of the pyrimidine ring of an adjacent molecule.

C-H···O and C-H···N interactions: Weaker C-H···O and C-H···N hydrogen bonds involving the piperidine and pyrimidine C-H groups also contribute to the stability of the crystal structure. researchgate.net

Table 4: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypeExpected ContributionDescription
H···HHighRepresents contacts between hydrogen atoms on the exterior of molecules.
O···H / H···OSignificantCorresponds primarily to the strong O-H···N hydrogen bonds. mdpi.com
N···H / H···NSignificantRelates to C-H···N interactions and hydrogen bonds involving pyrimidine nitrogen. mdpi.com
C···H / H···CModerateRepresents weaker van der Waals interactions. mdpi.com

Computational Chemistry and Theoretical Characterization of 1 Pyrimidin 4 Yl Piperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can model molecular systems with a high degree of accuracy, providing data on geometry, energy, and electronic distribution.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. researchgate.net This method is based on the principle that the total energy of a system is a functional of its electron density. A popular and widely used functional for such calculations on organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. nih.govntnu.no

Geometry optimization is a key application of DFT, where the goal is to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. ntnu.no For 1-(Pyrimidin-4-yl)piperidin-4-ol, this process would determine the precise bond lengths, bond angles, and dihedral angles. The piperidine (B6355638) ring is expected to adopt a stable chair conformation. The optimized geometry provides a foundational understanding of the molecule's three-dimensional shape.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT

ParameterPredicted Value
C-N bond length (piperidine)1.47 Å
C-C bond length (piperidine)1.53 Å
C-O bond length (hydroxyl)1.43 Å
C-N bond length (pyrimidine-piperidine)1.38 Å
Piperidine ring conformationChair

Note: These are predicted values based on typical parameters for similar heterocyclic systems.

Ab initio methods, meaning "from the beginning," are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. numberanalytics.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), aim to solve the Schrödinger equation for a given molecule. numberanalytics.com While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. numberanalytics.comresearchgate.net

These high-accuracy calculations are particularly useful for benchmarking the results from less computationally intensive methods like DFT. numberanalytics.com They can provide a more refined understanding of the electronic energy and wave function of this compound, which is essential for a detailed analysis of its chemical behavior. The use of ab initio methods represents a rigorous approach to confirming and quantifying the electronic properties of the molecule. ijnrd.org

Molecular Orbital Analysis

The behavior of electrons in a molecule can be described by a set of molecular orbitals, each with a specific energy level. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance in determining the chemical reactivity of a molecule.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.govresearchgate.net The energies of the HOMO and LUMO are critical parameters in quantum chemistry. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron). mdpi.com For pyrimidine (B1678525) derivatives, the HOMO energy values are typically in the range of -5.57 eV to -5.46 eV, and the LUMO energy values are around -1.94 eV to -1.59 eV. wjarr.com

Table 2: Predicted HOMO-LUMO Energy Profile for this compound

ParameterPredicted Energy (eV)
EHOMO-5.60
ELUMO-1.75
Energy Gap (ΔE)3.85

Note: These values are estimations based on data from related pyrimidine derivatives. wjarr.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's stability and reactivity. nih.govmdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive, as less energy is needed for electronic transitions. nih.gov The predicted energy gap of 3.85 eV for this compound suggests a molecule with moderate reactivity and good stability.

Prediction of Chemical Reactivity and Global Reactivity Descriptors

Ionization Potential (IP) and Electron Affinity (EA) : These are calculated as IP = -EHOMO and EA = -ELUMO. mdpi.com

Electronegativity (χ) : This measures the power of an atom or group of atoms to attract electrons and is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η) : This is a measure of the resistance to a change in electron distribution and is calculated as η = (IP - EA) / 2. wjarr.com

Chemical Softness (S) : The reciprocal of chemical hardness (S = 1 / η), it indicates the ease of electron cloud polarization. wjarr.com

Chemical Potential (μ) : This is the negative of electronegativity (μ = -χ) and represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : This quantifies the ability of a molecule to accept electrons and is calculated as ω = μ² / (2η). wjarr.com

Table 3: Predicted Global Reactivity Descriptors for this compound

DescriptorSymbolFormulaPredicted Value (eV)
Ionization PotentialIP-EHOMO5.60
Electron AffinityEA-ELUMO1.75
Electronegativityχ(IP + EA) / 23.675
Chemical Hardnessη(IP - EA) / 21.925
Chemical SoftnessS1 / η0.519
Chemical Potentialμ-3.675
Electrophilicity Indexωμ² / (2η)3.504

Note: These values are calculated based on the predicted HOMO and LUMO energies.

The calculated global reactivity descriptors provide a comprehensive profile of the chemical nature of this compound. The relatively high electrophilicity index suggests that the molecule has a good capacity to act as an electrophile in chemical reactions. wjarr.com The chemical hardness further supports the notion of moderate stability.

Electronegativity and Electrophilicity Indices

Electronegativity (χ) represents a molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ). A higher electronegativity value indicates a greater capacity to attract electrons. icm.edu.pl

Electrophilicity Index (ω) measures the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. It quantifies the molecule's propensity to act as an electrophile. Molecules with an electrophilicity index greater than 1.5 eV are generally classified as strong electrophiles. icm.edu.pl These parameters are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

For heterocyclic compounds containing pyrimidine and piperidine moieties, DFT calculations, often using the B3LYP functional with a 6-31G(d) or similar basis set, are employed to determine these values. icm.edu.plresearchgate.net While specific experimental values for this compound are not available, theoretical calculations on analogous structures provide insight into the expected values. icm.edu.plnih.gov

Table 1: Representative Global Reactivity Descriptors for Pyrimidine-Piperidine Derivatives

ParameterSymbolFormulaTypical Calculated Value (eV)
HOMO EnergyEHOMO--6.0 to -7.0
LUMO EnergyELUMO--0.5 to -1.5
Energy GapΔEELUMO - EHOMO4.5 to 6.5
Electronegativityχ-(EHOMO + ELUMO)/23.2 to 4.2
Chemical Hardnessη(ELUMO - EHOMO)/22.2 to 3.2
Electrophilicity Indexωμ²/2η1.5 to 3.5

Note: These values are representative and based on computational studies of structurally related heterocyclic compounds. icm.edu.plresearchgate.netnih.gov

Fukui Functions for Site Selectivity Prediction

Fukui functions are essential tools in conceptual DFT for identifying the most reactive sites within a molecule. researchgate.net They describe the change in electron density at a specific point in the molecule as the total number of electrons changes. This allows for the prediction of where a molecule will be most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netnih.gov

The condensed Fukui functions simplify this by assigning a value to each atom in the molecule:

fk+ : For nucleophilic attack (measures reactivity upon gaining an electron). A higher value indicates a more reactive site for a nucleophile.

fk- : For electrophilic attack (measures reactivity upon losing an electron). A higher value indicates a more reactive site for an electrophile.

fk0 : For radical attack.

For this compound, the nitrogen atoms of the pyrimidine ring are expected to be the primary sites for electrophilic attack due to their high electron density and lone pairs of electrons. nih.gov The hydroxyl oxygen on the piperidine ring would also be a significant nucleophilic center. Conversely, certain carbon atoms within the electron-deficient pyrimidine ring are predicted to be susceptible to nucleophilic attack. Computational analysis using methods like NBO analysis helps in calculating the Fukui functions by assessing the single point energies of the neutral, anionic (N+1), and cationic (N-1) forms of the molecule.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

Potential Energy Surface Mapping

Potential Energy Surface (PES) scanning is a computational technique used to map the energy of a molecule as a function of its geometry. researchgate.netuni-muenchen.de This is typically done by systematically changing one or more internal coordinates, such as dihedral angles, while optimizing the rest of the molecular geometry. uni-muenchen.dersc.org

For this compound, the primary areas of conformational flexibility are the piperidine ring and the rotation around the single bond connecting the piperidine nitrogen to the pyrimidine ring. The piperidine ring is known to adopt a stable chair conformation to minimize steric strain. researchgate.netbg.ac.rs A PES scan would involve rotating the key dihedral angles, such as the one defining the pyrimidine ring's orientation relative to the piperidine ring, in small increments (e.g., 10°). rsc.orgresearchgate.net The resulting energy profile would reveal the global minimum energy conformer, corresponding to the most stable structure, as well as any local minima and the rotational energy barriers between them. researchgate.net

Tautomerism and Isomerism Considerations

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound can exhibit tautomerism. The primary equilibrium is the keto-enol tautomerism involving the 4-hydroxy substituent on the piperidine ring. Although part of a saturated ring, its proximity to the aromatic pyrimidine system can influence this equilibrium.

Furthermore, the pyrimidine ring itself can exhibit tautomerism. For instance, 4-hydroxypyrimidine (B43898) exists in equilibrium with its 4(1H)-pyrimidone form. chemicalbook.com In the case of this compound, the dominant tautomer is the hydroxyl form as depicted. However, computational studies are essential to determine the relative energies and stability of potential tautomers, such as one where a proton migrates from the hydroxyl group to one of the pyrimidine nitrogen atoms. chemicalbook.commdpi.com Such studies often show that while different tautomers are possible, one form is significantly more stable under standard conditions.

Vibrational Spectra Prediction and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are widely used to predict these vibrational frequencies. researchgate.netresearchgate.net

Theoretical vibrational spectra are typically calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). scirp.org The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. scirp.org A detailed assignment of the vibrational modes can be performed using Potential Energy Distribution (PED) analysis. For this compound, the predicted spectrum would show characteristic bands for the O-H, C-H, C-O, C-N, and pyrimidine ring vibrations.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching3400 - 3600
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Pyrimidine RingC=N, C=C Stretching1500 - 1600
Piperidine C-NStretching1100 - 1250
Hydroxyl C-OStretching1050 - 1150

Note: These are representative frequency ranges based on DFT calculations for molecules with similar functional groups. researchgate.netscirp.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govscirp.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different potential values:

Red/Yellow : Regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack.

Blue : Regions of positive potential, which are electron-deficient. These areas are favorable for nucleophilic attack.

Green : Regions of neutral potential.

For this compound, the MEP map would clearly indicate the most reactive sites. The regions around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group would be colored red or yellow, signifying their nucleophilic character and propensity to act as hydrogen bond acceptors. scirp.orgresearchgate.netresearchgate.net Conversely, the hydrogen atom of the hydroxyl group and some of the hydrogen atoms attached to the carbon framework would be in blue regions, indicating them as the most electrophilic sites. scirp.orgresearchgate.net This visualization provides a powerful qualitative prediction of intermolecular interactions.

Investigation of Molecular Recognition and Structure Activity Relationships Sar for 1 Pyrimidin 4 Yl Piperidin 4 Ol Analogs

In Silico Molecular Docking and Target Prediction Studies

Computational methods, such as molecular docking and target prediction, have become indispensable tools in modern drug discovery. clinmedkaz.orgnih.gov These in silico techniques allow for the rapid assessment of large libraries of compounds, providing insights into their potential biological targets and binding modes, thereby guiding synthetic efforts. nih.govsci-hub.se

Molecular docking studies have been instrumental in elucidating the binding modes of 1-(pyrimidin-4-yl)piperidin-4-ol analogs with various biomolecular targets. For instance, in the context of protein kinases, a common target for pyrimidine-based inhibitors, the pyrimidine (B1678525) ring often forms crucial hydrogen bonds with the hinge region of the kinase domain. nih.govacs.org The piperidin-4-ol moiety can engage in additional hydrogen bonding and hydrophobic interactions within the active site.

For example, docking studies of pyrimidine derivatives into the ATP-binding site of protein kinase B (PKB/Akt) have shown that the pyrimidine core can form hydrogen bonds with key residues, while substituents on the piperidine (B6355638) ring can occupy adjacent hydrophobic pockets. acs.org Specifically, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the hydroxyl group of the piperidin-4-ol can act as both a hydrogen bond donor and acceptor, contributing to the stability of the ligand-protein complex. nih.gov

In a study on glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, molecular docking revealed that pyrimidin-4-one derivatives formed a critical hydrogen bond with Val-135 in the active site. nih.gov Similarly, research on inhibitors for the enhancer of zeste homolog 2 (EZH2) showed that modifications to the pyridone ring, a related heterocyclic system, could abolish favorable hydrophobic interactions and eliminate potency. nih.gov

The orientation of the this compound scaffold within a binding site is also critical. Docking simulations can predict whether the pyrimidine and piperidine rings adopt a specific conformation to maximize favorable interactions. researchgate.net These studies often reveal key amino acid residues that are essential for binding, such as those forming hydrogen bonds, salt bridges, or hydrophobic contacts. nih.govjbcpm.com

Beyond just predicting the binding pose, molecular docking programs can estimate the binding affinity of a ligand for its target, often expressed as a docking score or a predicted inhibitory constant (Ki) or IC50 value. jbcpm.com These scores are calculated based on the intermolecular forces between the ligand and the protein, including electrostatic interactions, van der Waals forces, and hydrogen bonds. jbcpm.com

For a series of this compound analogs, these predicted affinities can be used to rank compounds and prioritize them for synthesis and biological testing. Ligand efficiency (LE), a metric that relates binding affinity to the number of heavy atoms in a molecule, is another valuable parameter that can be calculated from docking results. It helps in identifying smaller, more efficient fragments that can be optimized into potent drug candidates.

For example, in a screening of curcumin (B1669340) analogs against AXL tyrosine kinase, docking scores ranged from -9.0 to -3.4 kcal/mol, with the top compounds exhibiting the best-predicted activity. nih.gov Similarly, studies on other kinase inhibitors have utilized predicted binding energies to identify compounds with high affinity. chemrxiv.org

It is important to note that these in silico predictions are theoretical and require experimental validation. However, they serve as a powerful tool to narrow down the chemical space and focus on compounds with the highest probability of being active. nih.gov

Elucidation of Structure-Activity Relationships within this compound Derivative Series

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how chemical structure correlates with biological activity. acs.org For the this compound scaffold, SAR studies involve systematically modifying different parts of the molecule and assessing the impact on its biological effects.

The biological activity of this compound analogs can be significantly modulated by introducing various substituents on both the pyrimidine and piperidine rings.

Substitutions on the Pyrimidine Ring: The pyrimidine ring offers several positions for substitution. Modifications at these positions can influence the electronic properties of the ring and its ability to form hydrogen bonds. For instance, adding a substituent at the 2- or 6-position of the pyrimidine ring can enhance binding affinity by forming additional interactions with the target protein. In a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, modifications at the 7-position of the core structure were found to be crucial for activity. nih.gov

Substitutions on the Piperidine Ring: The piperidin-4-ol moiety also presents opportunities for structural modification. The hydroxyl group at the 4-position is often a key interaction point. Replacing it with other functional groups, such as an amino or carboxyl group, can drastically alter the binding mode and affinity. For example, in a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, the carboxamide group was found to be essential for oral bioavailability and in vivo activity against PKB. acs.org

Furthermore, adding substituents to the carbon atoms of the piperidine ring can probe for additional binding pockets. For example, introducing a phenyl group at the 4-position of the piperidine ring in pyrazole (B372694) derivatives led to promising antimicrobial activity. bibliotekanauki.pl

The following table summarizes the impact of various substitutions on the activity of pyrimidine-piperidine based compounds from different studies:

Scaffold Target Substitution Position Substituent Effect on Activity Reference
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidinePKB/Akt4-position of piperidineCarboxamideIncreased oral bioavailability and in vivo activity acs.org
Pyrazolo[1,5-a]pyrimidinePI3Kδ7-position of pyrimidineMorpholineCrucial for activity nih.gov
4-phenylpiperidin-4-ol substituted pyrazoleFungal/Bacterial targets4-position of piperidinePhenylPromising antimicrobial activity bibliotekanauki.pl
Pyridone derivativesEZH2/EZH14-position of pyridoneHydroxylTotal loss of potency nih.gov

When a molecule contains chiral centers, its different stereoisomers can exhibit distinct biological activities. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and can selectively interact with only one enantiomer or diastereomer of a chiral ligand. nih.gov

For this compound analogs that possess stereocenters, the spatial arrangement of substituents can have a profound impact on molecular recognition. For example, if the piperidine ring is substituted in a way that creates a chiral center, one enantiomer may fit snugly into a binding pocket while the other may experience steric clashes.

In a study of piperidin-4-one derivatives, the stereochemistry of the synthesized compounds was found to significantly affect their antibacterial, antifungal, and anthelmintic activities. nih.gov Similarly, for inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the stereochemistry of a phenylpiperidine moiety was a key determinant of inhibitory potency. acs.org

Therefore, the stereoselective synthesis and evaluation of individual stereoisomers are often necessary to fully understand the SAR and to identify the most active and selective compound.

Mechanistic Insights into Molecular Interactions via Computational and Structural Data

The integration of computational modeling with experimental structural data, such as X-ray crystallography, provides a powerful approach to gain deep mechanistic insights into how this compound analogs interact with their biological targets. researchgate.net

Computational methods like molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This can reveal important information about the stability of the binding mode, the role of water molecules in the binding interface, and the conformational changes that may occur upon ligand binding.

X-ray crystal structures of ligands bound to their target proteins provide a static but highly detailed picture of the binding interactions at an atomic level. researchgate.net These structures can confirm the binding mode predicted by docking studies and reveal unexpected interactions that can be exploited for further drug design. For example, the crystal structure of an inhibitor bound to protein kinase Bβ revealed a specific binding mode where a tert-butyl substituent occupied a lipophilic pocket. acs.org

By combining the predictive power of computational models with the empirical evidence from structural biology, a comprehensive understanding of the molecular interactions driving the biological activity of this compound analogs can be achieved. This knowledge is invaluable for the rational design of new and improved therapeutic agents.

Fragment-Based Drug Discovery and Design Principles Applicable to the this compound Scaffold

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. acs.org These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov The this compound scaffold is well-suited for FBDD approaches, as it can be deconstructed into its constituent fragments: a pyrimidine ring and a piperidin-4-ol ring.

Design Principles:

Fragment Identification: The process begins by screening a library of fragments to identify those that bind to the target protein. acs.org For a target like a protein kinase, a fragment library would likely contain pyrimidine derivatives, as this heterocycle is a well-known hinge-binding motif. Similarly, fragments containing piperidine or other saturated heterocyclic rings could be screened to find moieties that bind in adjacent pockets.

Fragment Linking/Growing: Once fragments binding to different sites are identified, they can be linked together, or a single fragment can be elaborated ("grown") to create a more potent molecule. mdpi.com The development of the aforementioned PKB inhibitors exemplifies this. A fragment hit was evolved into the potent inhibitor 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (Compound 2). acs.orgnih.gov This process involves iterative cycles of chemical synthesis and biological testing guided by structural information from techniques like X-ray crystallography or NMR. nih.gov

Efficiency Metrics: A key principle in FBDD is monitoring ligand efficiency (LE), which relates binding affinity to the size of the molecule. This helps ensure that the increase in potency during optimization is not simply due to an increase in size and lipophilicity, which can lead to poor drug-like properties. acs.org The transition from benzylamine-linked inhibitors to carboxamide-linked inhibitors in the PKB program was a successful optimization of properties beyond simple potency, improving bioavailability. acs.org

The this compound scaffold itself can be considered a "super-fragment" or a pre-linked combination of two desirable fragments. The pyrimidine provides a vector for interacting with the hinge region of kinases, while the piperidinol offers a 3D-shaped scaffold with a hydroxyl group that can act as a hydrogen bond donor or acceptor. nih.govthieme-connect.com The piperidine ring's sp3-rich nature provides a better three-dimensional exploration of the binding site compared to flat aromatic systems. nih.gov Substitutions on the piperidine nitrogen or at other positions on the pyrimidine ring can then be used to achieve selectivity and potency against a specific target.

Table 2: Example of Fragment Evolution in Drug Discovery acs.orgnih.gov

StageCompound TypeKey FeaturesGoal of Modification
Fragment Hite.g., Aminopyrimidine- Low molecular weight
  • Weak binding (µM to mM)
  • Binds to kinase hinge region
  • Establish initial binding interaction.
    Fragment Evolutione.g., Pyrrolo[2,3-d]pyrimidine core- Increased affinity
  • Core scaffold established
  • Optimize hinge-binding and explore initial vectors for growth.
    Lead Compounde.g., Compound 2 - Potent inhibitor (nM)
  • Piperidine added to explore adjacent pockets
  • Lipophilic group for added potency
  • Achieve high potency and initial selectivity.
    Optimized Leade.g., Compound 21 - Maintained potency
  • Modified linker (carboxamide)
  • Improved pharmacokinetic properties
  • Enhance drug-like properties (e.g., bioavailability) while maintaining potency.

    Solid State Chemistry and Polymorphism Studies of 1 Pyrimidin 4 Yl Piperidin 4 Ol

    Identification and Characterization of Polymorphic Forms

    The identification and characterization of different polymorphic forms of an API are foundational to solid-state chemistry. A variety of analytical techniques are employed to probe the crystal structure and thermal behavior of the solid material.

    Powder X-ray Diffraction (PXRD) Analysis

    Powder X-ray diffraction (PXRD) is a primary tool for identifying and distinguishing between different polymorphic forms. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific solid form. While specific PXRD data for 1-(Pyrimidin-4-yl)piperidin-4-ol is not extensively available in the public domain, the general methodology involves exposing a powdered sample to X-rays and measuring the angles and intensities of the diffracted beams.

    For a hypothetical analysis, one would expect to see distinct sets of peaks for different polymorphs. For instance, a hypothetical Form A might exhibit characteristic peaks at specific 2θ angles, while a hypothetical Form B would show a different set of peaks, as illustrated in the table below.

    Table 1: Hypothetical Powder X-ray Diffraction Peaks for Polymorphic Forms of this compound

    2θ Angle (°) - Form A2θ Angle (°) - Form B
    8.510.2
    12.314.8
    15.718.1
    20.122.5
    24.626.9

    Note: This data is illustrative and not based on experimental results for this specific compound.

    Thermal Analysis (DSC, TGA) for Phase Transitions

    Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide crucial information about the phase transitions and thermal stability of a compound.

    DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, glass transitions, and solid-solid phase transitions between polymorphs. For example, different polymorphs will typically have different melting points. A DSC thermogram of this compound would reveal endothermic peaks corresponding to the melting of each form.

    TGA measures the change in mass of a sample as a function of temperature. This is useful for identifying the presence of solvates (where solvent molecules are incorporated into the crystal lattice) and for assessing the thermal decomposition profile of the compound. For an unsolvated form of this compound, a TGA curve would be expected to remain flat until the onset of decomposition.

    Table 2: Hypothetical Thermal Analysis Data for Polymorphic Forms of this compound

    Polymorphic FormMelting Point (DSC)Decomposition Onset (TGA)
    Form A155 °C250 °C
    Form B162 °C250 °C

    Note: This data is illustrative and not based on experimental results for this specific compound.

    Crystallization Processes and Polymorph Control

    The ability to selectively crystallize a desired polymorphic form is a critical aspect of pharmaceutical manufacturing. The outcome of a crystallization process is influenced by a variety of factors, including the choice of solvent, the rate of cooling, the level of supersaturation, and the presence of impurities.

    For this compound, a systematic polymorph screen would be necessary to identify the conditions that favor the formation of each solid form. This typically involves crystallizing the compound from a wide range of solvents with different polarities and hydrogen bonding capabilities under various temperature profiles. The resulting solids would then be analyzed by PXRD and other techniques to identify the polymorphic form obtained.

    Thermodynamic Stability and Interconversion of Polymorphic Forms

    The different polymorphic forms of a compound have different free energies, which determine their relative thermodynamic stability. At any given temperature and pressure, only one form is the most stable. The other forms are considered metastable and have a tendency to convert to the stable form over time.

    The thermodynamic relationship between polymorphs can be either monotropic or enantiotropic. In a monotropic system, one form is always more stable than the other, regardless of the temperature. In an enantiotropic system, the stability relationship inverts at a specific transition temperature.

    Determining the thermodynamic stability of the polymorphs of this compound would involve slurry conversion experiments. In these experiments, a mixture of two polymorphs is stirred in a solvent in which they are sparingly soluble. Over time, the less stable form will dissolve and recrystallize as the more stable form. By analyzing the solid phase at different time points, the thermodynamically stable form under those conditions can be identified.

    Cocrystallization Studies and Solid Dispersion Formation

    To improve the physicochemical properties of an API, such as solubility and dissolution rate, formulation strategies like cocrystallization and solid dispersion formation are often explored.

    A cocrystal is a multicomponent crystal in which the API and a coformer (a benign molecule) are present in a stoichiometric ratio and are held together by non-covalent interactions, such as hydrogen bonding. A systematic cocrystal screen for this compound would involve selecting a range of potential coformers based on their functional groups and potential for hydrogen bonding with the pyrimidine (B1678525) and piperidinol moieties of the API. Techniques such as liquid-assisted grinding or slurry crystallization would be employed to attempt to form cocrystals, which would then be characterized by PXRD, DSC, and single-crystal X-ray diffraction if suitable crystals can be obtained.

    Solid dispersions involve dispersing the API in a solid-state matrix, typically a polymer. This can lead to the formation of an amorphous solid, which generally exhibits higher solubility and a faster dissolution rate than its crystalline counterparts. The preparation of solid dispersions of this compound could be achieved through methods like spray drying or hot-melt extrusion, using pharmaceutically acceptable polymers such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC). Characterization would involve PXRD to confirm the amorphous nature of the dispersion and dissolution studies to assess any enhancement in drug release.

    Advanced Analytical Method Development for 1 Pyrimidin 4 Yl Piperidin 4 Ol

    Development of Chromatographic Methods for Purity Assessment and Impurity Profiling

    Chromatographic methods are fundamental in separating and identifying individual components within a sample. For 1-(Pyrimidin-4-yl)piperidin-4-ol, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for a thorough evaluation of its purity and the identification of any potential impurities.

    High-Performance Liquid Chromatography (HPLC) Method Development

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and impurity profiling of pharmaceutical compounds. The development of a robust HPLC method for this compound is critical for ensuring the quality and consistency of the substance.

    A typical reversed-phase HPLC method can be developed to separate the main compound from its potential impurities. The selection of the stationary phase, mobile phase composition, and detector are key to achieving optimal separation and sensitivity. For instance, a C18 column is often a suitable choice for the separation of moderately polar compounds like this compound. researchgate.net

    Method development often involves a systematic approach to optimize chromatographic conditions. ijprajournal.com This includes screening different mobile phase compositions, such as mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions, to achieve the desired retention and resolution. researchgate.netrjptonline.org The pH of the mobile phase can also be a critical parameter to control the ionization state of the analyte and influence its retention behavior.

    The International Council for Harmonisation (ICH) guidelines provide a framework for validating the developed analytical method. rjptonline.orgnih.gov This validation process ensures that the method is accurate, precise, specific, linear, and robust for its intended purpose. nih.gov Stress testing, which involves subjecting the compound to harsh conditions like acid, base, oxidation, heat, and light, is performed to identify potential degradation products and demonstrate the stability-indicating nature of the HPLC method. nih.gov

    Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

    ParameterCondition
    Column C18, 250 mm x 4.6 mm, 5 µm
    Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
    Mobile Phase B Acetonitrile
    Gradient Time (min)
    0
    20
    25
    30
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm
    Injection Volume 10 µL
    Column Temperature 30 °C

    This table presents a hypothetical but representative set of HPLC conditions. Actual parameters would be optimized based on experimental data.

    Impurity profiling involves the detection, identification, and quantification of any impurities present in the drug substance. ijprajournal.com HPLC coupled with a mass spectrometer (LC-MS) is a powerful tool for this purpose, as it provides both chromatographic separation and mass information, aiding in the structural elucidation of unknown impurities. nih.gov

    Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

    Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique used to identify and quantify volatile organic compounds. emerypharma.comnih.gov In the context of this compound, GC-MS is primarily employed for the analysis of residual solvents and other volatile impurities that may be present from the synthesis process. emerypharma.comresearchgate.net

    The principle of GC-MS involves separating volatile compounds in a gas chromatograph followed by their detection and identification by a mass spectrometer. walshmedicalmedia.com For non-volatile compounds, derivatization techniques can be employed to make them suitable for GC analysis. emerypharma.com

    Headspace GC-MS is a particularly useful variation for analyzing volatile impurities in solid or liquid samples. innovatechlabs.com In this technique, the sample is heated in a sealed vial, and the volatile components in the headspace gas are injected into the GC-MS system. emerypharma.cominnovatechlabs.com This approach is ideal for detecting residual solvents without introducing the non-volatile components of the sample into the instrument. innovatechlabs.com

    The development and validation of a GC-MS method for volatile impurities would follow ICH guidelines, ensuring specificity, linearity, accuracy, precision, and robustness. researchgate.net

    Table 2: Potential Volatile Impurities and Corresponding GC-MS Parameters

    Potential ImpurityBoiling Point (°C)GC ColumnCarrier Gas
    Dichloromethane39.6DB-624Helium
    Toluene110.6DB-624Helium
    N,N-Dimethylformamide (DMF)153DB-WAXHelium

    This table provides examples of potential volatile impurities and suitable GC columns. The actual parameters would be determined during method development.

    Quantitative Analysis Techniques

    Quantitative analysis techniques are essential for determining the exact amount or concentration of this compound in a sample. Spectrophotometric and titrimetric methods are two classical and reliable approaches for this purpose.

    Spectrophotometric Methods

    UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that possess a chromophore, a part of the molecule that absorbs light in the ultraviolet or visible region of the electromagnetic spectrum. Pyrimidine (B1678525) derivatives often exhibit significant UV absorbance, making this method suitable for their quantification. nih.govresearchgate.netnih.gov

    The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To develop a spectrophotometric method, the wavelength of maximum absorbance (λmax) of this compound is first determined by scanning a solution of the compound over a range of wavelengths. nih.govresearchgate.net For some pyrimidine derivatives, this can be around 275 nm. nih.govresearchgate.netnih.gov

    Once the λmax is established, a calibration curve is constructed by measuring the absorbance of a series of solutions with known concentrations of the compound. This curve is then used to determine the concentration of an unknown sample by measuring its absorbance. The method should be validated for linearity, accuracy, and precision as per ICH guidelines. nih.govresearchgate.net

    Table 3: Example of Data for a UV-Vis Spectrophotometric Calibration Curve

    Concentration (µg/mL)Absorbance at λmax
    50.152
    100.305
    150.458
    200.611
    250.763

    This table illustrates the linear relationship between concentration and absorbance that would be expected in a typical calibration experiment.

    Titrimetric Approaches

    Titrimetric analysis, a classic chemical analysis method, can be a precise and accurate way to determine the concentration of this compound. Given the presence of basic nitrogen atoms in the pyrimidine and piperidine (B6355638) rings, acid-base titration is a suitable approach.

    Potentiometric titration is a particularly effective titrimetric method. who.intnih.govresearchgate.net In this technique, the change in potential of a suitable electrode is measured as a function of the volume of titrant added. The endpoint of the titration, which corresponds to the equivalence point, is determined from the inflection point of the titration curve. This method is advantageous as it does not require a visual indicator and can be used in colored or turbid solutions.

    For the analysis of piperidine derivatives, a standardized solution of a strong acid, such as hydrochloric acid or perchloric acid, is typically used as the titrant. who.intnih.gov The sample is dissolved in a suitable solvent, which can be aqueous or non-aqueous depending on the solubility of the compound. who.intnih.gov The use of non-aqueous solvents can enhance the basicity of the nitrogen atoms, leading to a sharper endpoint.

    The dissociation constant (pKa) of the compound can also be determined from the potentiometric titration curve, providing valuable information about its acid-base properties. who.intnih.govresearchgate.net

    Future Research Directions and Unexplored Avenues for 1 Pyrimidin 4 Yl Piperidin 4 Ol Research

    Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

    The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science and drug discovery by enabling the rapid analysis of vast chemical spaces and the prediction of molecular properties. rsc.org For 1-(Pyrimidin-4-yl)piperidin-4-ol, these computational tools offer a powerful avenue for accelerating the design of novel analogs with optimized characteristics.

    ML models can be trained on large datasets of known compounds to learn the complex relationships between chemical structures and their biological activities. rsc.org This approach, often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling, can be applied to a virtual library of derivatives of this compound. By systematically modifying the core scaffold and using AI to predict the resulting bioactivity, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. Computational techniques such as Density Functional Theory (DFT) can generate crucial data, like HOMO-LUMO energy levels, which serve as inputs for these ML models to predict chemical reactivity and stability. icm.edu.plresearchgate.net

    Generative AI models can further advance this process by designing entirely new molecules de novo. Trained on the structural rules and desired properties of a target profile, these algorithms can propose novel derivatives of this compound that a human chemist might not conceptualize. This allows for the exploration of a much broader and more diverse chemical space.

    Table 1: Potential Applications of AI/ML in this compound Research

    AI/ML ApplicationDescriptionPotential Outcome
    Predictive Modeling (QSAR) Develop models to predict the biological activity, selectivity, and pharmacokinetic properties of novel derivatives based on their chemical structure.Prioritization of high-potential compounds for synthesis and testing.
    De Novo Design Use generative algorithms to create new molecules based on the this compound scaffold with optimized properties.Discovery of novel chemical entities with improved therapeutic profiles.
    In Silico Screening Virtually screen large compound libraries against biological targets to identify potential hits that share structural features with this compound.Identification of new lead compounds for various diseases.
    Mechanism of Action Prediction Analyze compound-protein interaction data to predict the likely biological targets and mechanisms of action for new derivatives. icm.edu.plFaster elucidation of how novel compounds exert their effects.

    Exploration of Novel Spectroscopic Techniques for Dynamic Studies

    While standard spectroscopic methods like NMR and mass spectrometry are essential for structural characterization, the future of understanding this compound lies in the application of novel spectroscopic techniques designed to study molecular dynamics. These methods can provide unprecedented insights into the compound's conformational flexibility, its interactions with biological targets in real-time, and its behavior in complex biological environments.

    Advanced NMR techniques, such as Total Correlation Spectroscopy (TOCSY), can be employed to elucidate the complete proton spin systems within the molecule, providing detailed information about its three-dimensional structure in solution. uni-muenchen.de Furthermore, time-resolved spectroscopic methods, like transient absorption or time-resolved fluorescence spectroscopy, could be used if the molecule or its derivatives are rendered fluorescent. These techniques can monitor the dynamic changes that occur when the compound binds to a protein, revealing kinetic information and details about the binding event itself.

    Development of Advanced Derivatization Strategies for Targeted Molecular Probes

    The this compound scaffold is an excellent starting point for the development of targeted molecular probes. chemshuttle.com Derivatization, the chemical modification of a compound to produce a new one with different properties, can be used to attach reporter groups (like fluorescent tags) or reactive moieties for covalent labeling of biological targets.

    Advanced derivatization strategies can transform this compound into powerful tools for chemical biology. The hydroxyl group on the piperidine (B6355638) ring is a prime site for modification via reactions like etherification or esterification. chemshuttle.com This allows for the attachment of various functional groups. For instance, coupling the molecule to a fluorophore could create a fluorescent probe to visualize its distribution in cells or its binding to a specific protein. chemshuttle.com

    Another advanced strategy involves "click chemistry," a set of highly efficient and specific reactions that can be used to link the compound to other molecules, such as biotin (B1667282) for affinity purification of its binding partners or a photosensitive group for photopharmacology applications. preprints.org Furthermore, derivatization of organic acids with tags like N-(4-aminophenyl)piperidine has been shown to dramatically improve detection sensitivity in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS), a strategy that could be adapted to create highly sensitive analytical tools based on the title compound's structure. nih.gov

    Table 2: Advanced Derivatization Strategies and Applications

    Derivatization StrategyFunctional Group AddedApplication
    Fluorescent Tagging Fluorophore (e.g., FITC, Rhodamine)Creation of a molecular probe for fluorescence microscopy to study cellular uptake and localization. chemshuttle.com
    Biotinylation BiotinDevelopment of an affinity probe to isolate and identify the compound's protein binding partners.
    Photo-affinity Labeling Photoreactive group (e.g., benzophenone, diazirine)Covalent labeling of the biological target upon UV irradiation to map the binding site.
    Click Chemistry Handle Alkyne or Azide groupEnables highly efficient and specific conjugation to a wide variety of other molecules for diverse applications. preprints.org

    Interdisciplinary Collaborations for Comprehensive Mechanistic Understanding

    To fully elucidate the biological significance of this compound and its derivatives, a siloed research approach is insufficient. The complexity of translating a chemical structure into a biological effect necessitates robust, interdisciplinary collaborations. icr.ac.uk A comprehensive mechanistic understanding requires the integration of knowledge and techniques from multiple scientific fields.

    Future research should be structured around teams that include:

    Medicinal Chemists: To design and synthesize novel analogs and probes based on the this compound scaffold. nih.gov

    Computational Chemists/Biologists: To perform in silico modeling, predict compound properties, and analyze large datasets generated from screening assays. icm.edu.plresearchgate.net

    Structural Biologists: To determine the three-dimensional structures of the compound bound to its biological targets using techniques like X-ray crystallography or cryo-electron microscopy.

    Pharmacologists and Cell Biologists: To characterize the compound's effects in cellular and animal models, elucidate its mechanism of action, and assess its therapeutic potential. icr.ac.uknih.gov

    Such collaborations create a synergistic feedback loop. For example, a crystal structure solved by a structural biologist can guide a medicinal chemist in designing a more potent or selective compound. researchgate.net The results from a cellular assay performed by a pharmacologist can be used to refine the predictive models developed by a computational biologist. This integrated approach is essential to strengthen data robustness, improve research productivity, and ultimately accelerate the translation of basic scientific discoveries into meaningful applications. icr.ac.uk

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 1-(pyrimidin-4-yl)piperidin-4-ol, and how can intermediates be characterized?

    • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions between pyrimidine derivatives and piperidin-4-ol precursors. For example, piperidin-4-ol derivatives are often synthesized using reductive amination or cyclization reactions, as reported for similar compounds . Intermediates should be characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity (e.g., pyrimidine substitution at N-1 vs. N-3 positions). LC-MS or HPLC (≥95% purity) is recommended for purity assessment .

    Q. How can the solubility and stability of this compound be optimized for in vitro assays?

    • Methodology : Solubility can be tested in DMSO, water, or PBS at varying pH (e.g., 2–8) using UV-Vis spectroscopy. Stability studies under thermal (25–60°C) and photolytic conditions (ICH Q1B guidelines) should be conducted, with degradation products analyzed via HPLC-MS . Piperidine derivatives are prone to oxidation; thus, storage under inert gas (N2_2/Ar) at -20°C is advised .

    Q. What analytical techniques are critical for confirming the structure of this compound?

    • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation. 1H^1H-NMR can resolve the pyrimidine-proton coupling patterns (e.g., doublets for H-2 and H-6), while 13C^{13}C-NMR identifies carbonyl/amine groups. IR spectroscopy verifies hydroxyl (3200–3600 cm1^{-1}) and aromatic C-H stretches .

    Advanced Research Questions

    Q. How do steric and electronic effects of the pyrimidine ring influence the compound’s reactivity in medicinal chemistry applications?

    • Methodology : Perform DFT calculations to map electron density and HOMO-LUMO gaps of the pyrimidine ring. Substituent effects (e.g., electron-withdrawing groups on pyrimidine) can be studied via Hammett plots in reaction kinetics (e.g., SNAr reactions) . Compare binding affinities in target proteins (e.g., kinases) using SPR or ITC assays .

    Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

    • Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to rule out off-target effects. Use isothermal titration calorimetry (ITC) to confirm direct binding interactions. Meta-analyses of SAR studies can identify critical substituents (e.g., hydroxyl vs. methoxy groups on piperidine) .

    Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

    • Methodology : Employ molecular docking (AutoDock, Glide) to predict binding modes to target proteins like cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) can optimize logP (<3), polar surface area (<140 Ų), and Rule of Five compliance .

    Safety and Handling

    Q. What are the key safety protocols for handling this compound in laboratory settings?

    • Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; rinse exposed skin with water for 15 minutes. Store in airtight containers away from oxidizers. Waste must be disposed via certified hazardous waste services .

    Experimental Design

    Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

    • Methodology : Use kinase inhibition assays (e.g., ADP-Glo™) for enzyme targets. For cytotoxicity, employ MTT/WST-1 assays in cancer cell lines. Include positive controls (e.g., staurosporine for kinases) and validate results with siRNA knockdown .

    Data Analysis

    Q. How should researchers interpret conflicting NMR data for piperidin-4-ol derivatives?

    • Methodology : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals. Dynamic effects (e.g., chair-flipping in piperidine) may cause splitting; variable-temperature NMR can clarify conformational stability .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.